Qstatin
Overview
Description
Mechanism of Action
Target of Action
Qstatin is a potent and selective inhibitor of quorum sensing (QS) in Vibrio species . It primarily targets the Vibrio harveyi LuxR homologues, which are well-conserved master transcriptional regulators for QS in Vibrio species . These targets play a crucial role in the pathogenesis, persistence, and survival of Vibrio species in marine environments .
Mode of Action
This compound interacts with its targets by binding tightly to a putative ligand-binding pocket in SmcR, the LuxR homologue in V. vulnificus . This interaction changes the flexibility of the protein, thereby altering its transcription regulatory activity . The result is SmcR dysfunction, affecting the expression of the SmcR regulon .
Biochemical Pathways
The affected pathways primarily involve the QS-regulated genes. This compound’s action results in the dysfunction of SmcR, which in turn affects the expression of the SmcR regulon . This regulon is required for virulence, motility/chemotaxis, and biofilm dynamics .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It attenuates representative QS-regulated phenotypes in various Vibrio species . Notably, it reduces virulence against the brine shrimp (Artemia franciscana) . It achieves these effects without impacting bacterial viability .
Biochemical Analysis
Biochemical Properties
Qstatin plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins involved in quorum sensing. It binds tightly to a putative ligand-binding pocket on SmcR, the LuxR homologue in Vibrio vulnificus. This interaction alters the flexibility of the SmcR protein, thereby affecting its transcription regulatory activity. This compound’s binding to SmcR results in the dysfunction of SmcR, impacting the expression of the SmcR regulon required for virulence, motility, chemotaxis, and biofilm dynamics .
Cellular Effects
This compound influences various types of cells and cellular processes by modulating quorum sensing pathways. It affects cell signaling pathways by altering the expression of quorum sensing-regulated genes. This modulation impacts gene expression and cellular metabolism, leading to reduced virulence and motility in Vibrio species. This compound’s effects on cell function include the attenuation of quorum sensing-regulated phenotypes, such as virulence against brine shrimp, without affecting bacterial viability .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically the SmcR protein in Vibrio vulnificus. This compound binds to a ligand-binding pocket on SmcR, altering the protein’s flexibility and transcription regulatory activity. This binding results in the dysfunction of SmcR, affecting the expression of quorum sensing-regulated genes. This compound’s mechanism of action includes enzyme inhibition, as it interferes with the transcriptional regulation of genes involved in virulence and motility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation have been studied, revealing that it remains effective in attenuating quorum sensing-regulated phenotypes over extended periods. Long-term effects of this compound on cellular function include sustained reduction in virulence and motility of Vibrio species. In vitro and in vivo studies have demonstrated that this compound maintains its efficacy in controlling quorum sensing-regulated processes over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits threshold effects, with higher doses leading to more pronounced attenuation of quorum sensing-regulated phenotypes. At excessively high doses, this compound may exhibit toxic or adverse effects. It is crucial to determine the optimal dosage to achieve the desired effects without causing harm to the host organism .
Metabolic Pathways
This compound is involved in metabolic pathways related to quorum sensing in Vibrio species. It interacts with enzymes and cofactors that regulate the expression of quorum sensing-regulated genes. This compound’s effects on metabolic flux and metabolite levels include the reduction of virulence factors and motility-related proteins. By modulating these pathways, this compound effectively controls the pathogenicity of Vibrio species .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation within the bacterial cells. This compound’s distribution within the cells ensures its effective binding to the SmcR protein, thereby modulating quorum sensing-regulated processes. The transport and distribution of this compound are crucial for its efficacy in controlling Vibrio species .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cytoplasm, where it interacts with the SmcR protein. This compound’s activity and function are influenced by its localization, as it needs to bind to the SmcR protein to exert its effects. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the bacterial cells, ensuring its effective interaction with the SmcR protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Qstatin involves several key steps:
Bromination: The starting material, thiophene, undergoes bromination to introduce a bromine atom at the 5-position.
Sulfonylation: The brominated thiophene is then subjected to sulfonylation to attach a sulfonyl group.
Pyrazole Formation: The final step involves the formation of the pyrazole ring through a cyclization reaction with hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control and the use of catalysts, are employed to enhance yield and purity. The process also includes purification steps like recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Qstatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products
Scientific Research Applications
Qstatin has a wide range of applications in scientific research:
Chemistry: Used as a tool to study quorum sensing mechanisms and develop new antimicrobial agents.
Biology: Helps in understanding bacterial communication and its role in pathogenicity.
Medicine: Potential use in developing treatments for bacterial infections, particularly those caused by Vibrio species.
Industry: Applied in aquaculture to control bacterial diseases and improve the sustainability of marine farming
Comparison with Similar Compounds
Similar Compounds
- Acetylspiramycin
- Tizoxanide
- N-(Ketocaproyl)-DL-homoserine lactone
- Lexithromycin
- Danofloxacin mesylate
- Sulfisoxazole
- Cefaclor
Uniqueness
Qstatin stands out due to its high selectivity for quorum sensing inhibition in Vibrio species, with minimal impact on bacterial growth. This makes it a promising candidate for sustainable antimicrobial strategies, particularly in aquaculture .
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2S2/c8-6-2-3-7(13-6)14(11,12)10-5-1-4-9-10/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRBBGFHILYDBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)S(=O)(=O)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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